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Compound of Interest

Compound Name: AGI-14100

Cat. No.: B15575548

This guide provides a detailed comparison of AGI-14100 and its clinically approved successor,
AG-120 (Ivosidenib), for researchers, scientists, and drug development professionals. Both
compounds are potent and selective inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), a
key enzyme implicated in the pathogenesis of various cancers. This document outlines their
respective mechanisms of action, target specificities, and presents supporting experimental
data to inform their application in a research setting.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue,
confer a neomorphic gain-of-function activity, leading to the conversion of a-ketoglutarate (a-
KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] Elevated levels of 2-HG
competitively inhibit a-KG-dependent dioxygenases, resulting in widespread epigenetic
alterations, including DNA and histone hypermethylation, which ultimately block cellular
differentiation and promote tumorigenesis.[1][2] AGI-14100 and AG-120 were developed to
specifically target this mutant IDH1 activity, offering a promising therapeutic strategy for IDH1-
mutant cancers.[1][4] AG-120 (lvosidenib) is an FDA-approved drug for the treatment of acute
myeloid leukemia (AML) with a susceptible IDH1 mutation.[5][6]

Mechanism of Action

Both AGI-14100 and AG-120 are small molecule inhibitors that selectively bind to and inhibit
the enzymatic activity of mutated IDH1.[4][7] By blocking the production of 2-HG, these
compounds aim to restore normal cellular differentiation processes that are disrupted by the
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oncometabolite.[1][7] This targeted approach has shown efficacy in reducing tumor growth and
promoting the maturation of cancer cells into functional, non-proliferating cell types.[1][8]

Signaling Pathway of Mutant IDH1 Inhibition

The inhibition of mutant IDH1 by AGI-14100 or AG-120 initiates a cascade of downstream
effects, leading to the reversal of the oncogenic phenotype. The following diagram illustrates
this signaling pathway.
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Caption: Signaling pathway of mutant IDH1 inhibition.

Comparative Performance Data

The following tables summarize the key quantitative data for AGI-14100 and AG-120,
highlighting their biochemical potency, cellular activity, and pharmacokinetic properties.
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Table 1: Biochemical and Cellular Potency

AG-120
Parameter AGI-14100 . . Reference
(Ivosidenib)

Enzymatic IC50

6 nM 12 nM [1][4]
(mIDH1-R132H)
Enzymatic IC50

Not Reported 13 nM [1]
(mIDH1-R132C)
Enzymatic IC50

Not Reported 8 nM [1]
(mIDH1-R132G)
Enzymatic IC50

Not Reported 13nM [1]
(mIDH1-R132L)
Enzymatic IC50

Not Reported 12 nM [1]
(mIDH1-R132S)
Cellular IC50 ) o

Single-digit nM range 8 nM [1]8]
(HT1080, R132C)
Cellular IC50 (U87
MG, R132H Not Reported 19 nM [1]

overexpression)

AG-120

Parameter AGI-14100 ] ) Reference
(lvosidenib)
No inhibition at

IDH2 Inhibition Not Reported micromolar [1]
concentrations

o ~70% of rifampicin )
hPXR Activation Abolished [1]

(strong inducer)

CYP3A4 Induction

Potential inducer

Mitigated liability

[1]9]

Table 3: In Vivo Efficacy
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Parameter

AGI-14100

AG-120
(Ivosidenib)

Reference

Animal Model

Not explicitly detailed,

but led to AG-120

development

Female nude BALB/c
mice with HT1080

xenografts

[1]

Single oral dose of 50

Dosing Not Reported [1]
or 150 mg/kg
92.0% (50 mg/kg) and
Tumor 2-HG
] Not Reported 95.2% (150 mg/kg) at [1]
Reduction

~12h post-dose

Key Differentiator: Pharmaceutical Properties

The primary distinction between AGI-14100 and AG-120 for research and development lies in
their pharmaceutical properties. While AGI-14100 demonstrated excellent potency, its
significant activation of the human pregnane X receptor (hPXR) indicated a high potential for
inducing cytochrome P450 (CYP) 3A4 enzymes.[1] This is a major liability for a clinical
candidate due to the risk of drug-drug interactions. AG-120 was specifically engineered from
the AGI-14100 scaffold to eliminate this hPXR activation, thereby creating a compound with a
much more favorable safety profile for clinical development.[1]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon published
research. Below are representative methodologies for key assays used in the evaluation of
AGI-14100 and AG-120.

Biochemical Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds
against mutant IDH1 enzyme.

Methodology:

e Recombinant mutant IDH1 (e.g., R132H) enzyme is purified.
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e The enzyme is incubated with varying concentrations of the test compound (AGI-14100 or
AG-120) in an assay buffer.

e The enzymatic reaction is initiated by the addition of the substrate, a-ketoglutarate, and the
cofactor, NADPH.

e The rate of NADPH consumption is monitored by measuring the decrease in absorbance at
340 nm over time.

e |IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
equation.

Cellular 2-HG Reduction Assay

Objective: To measure the ability of the compounds to inhibit the production of 2-HG in cancer
cells harboring an IDH1 mutation.

Methodology:

e |IDH1-mutant cells (e.g., HT1080 fibrosarcoma cells) are seeded in multi-well plates and
allowed to adhere.

o Cells are treated with a range of concentrations of the test compound for a specified period
(e.g., 24-48 hours).

» Following treatment, intracellular metabolites are extracted using a suitable solvent (e.g.,
80% methanol).

e The concentration of 2-HG in the cell extracts is quantified using liquid chromatography-
mass spectrometry (LC-MS).

e Cellular IC50 values are determined by plotting the percentage of 2-HG reduction against the
compound concentration.

In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of the compounds in reducing tumor 2-HG levels and
inhibiting tumor growth.
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Methodology:

IDH1-mutant human cancer cells (e.g., HT1080) are subcutaneously injected into

immunocompromised mice (e.g., nude BALB/c).

e Once tumors reach a palpable size, mice are randomized into vehicle control and treatment

groups.
e The test compound is administered orally at specified doses and schedules.
e Tumor volume and body weight are measured regularly throughout the study.

o At the end of the study, or at specific time points, tumors are harvested, and intratumoral 2-
HG levels are measured by LC-MS.

Experimental Workflow Comparison

The following diagram illustrates a typical preclinical research workflow for comparing the
efficacy of AGI-14100 and AG-120.
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Caption: Preclinical comparison workflow.

Conclusion

Both AGI-14100 and AG-120 are highly valuable research tools for studying the biology of
IDH1-mutant cancers. AGI-14100, as a potent and metabolically stable mIDH1 inhibitor, serves
as an excellent positive control in in vitro studies and as a foundational compound for further
medicinal chemistry efforts.[1][4] However, its potential for CYP3A4 induction makes it less
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suitable for in vivo studies where drug-drug interactions or altered metabolism could confound
results.

AG-120 (Ivosidenib) represents a significant refinement of AGI-14100, with a comparable
potency and a substantially improved safety profile due to the elimination of hPXR activation.[1]
Its proven in vivo efficacy and clinical approval make it the superior choice for translational
research, including in vivo animal studies and ex vivo experiments with primary patient
samples, aimed at understanding the clinical potential of mIDH1 inhibition.[1][10] The choice
between these two compounds will ultimately depend on the specific research question and
experimental context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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